3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C16H8Cl2F3NOS and a molecular weight of 390.213 g/mol . This compound is known for its unique structural features, which include a benzothiophene core substituted with chlorine and trifluoromethyl groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,6-dichloro-4-trifluoromethyl aniline, which undergoes diazotization to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate, followed by cyclization to yield the desired benzothiophene derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit GABA-gated chloride channels, leading to its high insecticidal activity . This inhibition disrupts normal cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
- 3,4-dichloro-N-(3-(trifluoromethyl)phenyl)-1-benzothiophene-2-carboxamide
- 3,4-dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide
- 3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties. The unique combination of chlorine and trifluoromethyl groups in this compound contributes to its distinct reactivity and potential applications.
Properties
Molecular Formula |
C16H8Cl2F3NOS |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H8Cl2F3NOS/c17-9-4-5-11-12(7-9)24-14(13(11)18)15(23)22-10-3-1-2-8(6-10)16(19,20)21/h1-7H,(H,22,23) |
InChI Key |
MYXJUJPYOIHQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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